molecular formula C15H16ClNO2S B10971619 2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide

2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide

Katalognummer: B10971619
Molekulargewicht: 309.8 g/mol
InChI-Schlüssel: UXCCDKWEHFATOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is an organic compound with a complex structure, characterized by the presence of a chloro group, an isopropylphenyl group, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.

Wissenschaftliche Forschungsanwendungen

2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-CHLORO-N-(2-ISOPROPYLPHENYL)PROPANAMIDE
  • 2-CHLORO-N-(2-ISOPROPYLPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .

Eigenschaften

Molekularformel

C15H16ClNO2S

Molekulargewicht

309.8 g/mol

IUPAC-Name

2-chloro-N-(2-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-11(2)12-7-3-5-9-14(12)17-20(18,19)15-10-6-4-8-13(15)16/h3-11,17H,1-2H3

InChI-Schlüssel

UXCCDKWEHFATOO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.